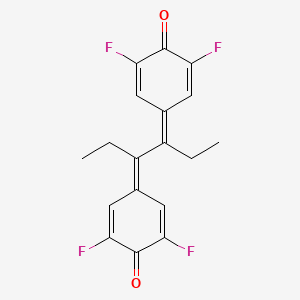

TF-Des quinone

Description

Properties

CAS No. |

86321-57-5 |

|---|---|

Molecular Formula |

C18H14F4O2 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

4-[4-(3,5-difluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hexan-3-ylidene]-2,6-difluorocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C18H14F4O2/c1-3-11(9-5-13(19)17(23)14(20)6-9)12(4-2)10-7-15(21)18(24)16(22)8-10/h5-8H,3-4H2,1-2H3 |

InChI Key |

GBFXDZSVDTXMRT-UHFFFAOYSA-N |

SMILES |

CCC(=C1C=C(C(=O)C(=C1)F)F)C(=C2C=C(C(=O)C(=C2)F)F)CC |

Canonical SMILES |

CCC(=C1C=C(C(=O)C(=C1)F)F)C(=C2C=C(C(=O)C(=C2)F)F)CC |

Synonyms |

3,3',5,5'-tetrafluorodiethylstilbestrol quinone TF-DES quinone |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Tf Des Quinone Analogues

Novel Synthetic Methodologies and Total Synthesis of TF-Des Quinone Related Compounds

Detailed novel synthetic methodologies and total synthesis approaches specifically targeting this compound and its related compounds were not extensively detailed in the reviewed literature. Research in this area appears to focus more on the characterization and metabolic fate of this compound as a derivative of TF-DES.

Asymmetric Synthesis and Stereochemical Control in this compound Production

The available literature does not provide specific methodologies for the asymmetric synthesis or detailed stereochemical control in the production of this compound. Studies have indicated that this compound is a planar or time-averaged planar structure, similar to other diethylstilbestrol (B1670540) quinone intermediates, but direct synthetic routes employing asymmetric strategies have not been elaborated upon in the reviewed sources.

Chemoenzymatic and Biocatalytic Routes for this compound

Specific chemoenzymatic or biocatalytic routes for the synthesis of this compound were not found in the analyzed research findings. While research has explored the enzymatic reduction of related quinones, such as diethylstilbestrol quinone (DES Q) by NAD(P)H quinone reductase, direct application or development of such routes for this compound production is not documented.

Advanced Reagents and Catalytic Systems in this compound Synthesis

The reviewed literature does not specify the use of advanced reagents or particular catalytic systems for the direct synthesis of this compound. Research has primarily characterized this compound as a metabolic product, with limited focus on its de novo synthesis pathways.

Chemical Derivatization of this compound

One reported chemical transformation of this compound involves its rearrangement in methanol. A product resulting from this rearrangement was isolated and characterized, with its mass spectrum being consistent with TF-DIES (E-3',3'',5',5''-Tetrafluorodiethylstilbestrol). This suggests that this compound can undergo structural modifications under specific solvent conditions, representing a form of chemical derivatization.

Mechanistic Investigations of Tf Des Quinone S Biological Interactions

Redox Cycling and Reactive Oxygen Species (ROS) Generation by TF-Des Quinone

This compound, as a quinone derivative, is capable of undergoing redox cycling, a process that involves sequential one-electron and two-electron reductions. This cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻), which can cause oxidative damage to cellular components.

One-Electron and Two-Electron Reduction Pathways of this compound

This compound can be reduced through two primary pathways: one-electron reduction and two-electron reduction. The one-electron reduction pathway yields a semiquinone radical intermediate, while the two-electron reduction pathway leads to the formation of the corresponding hydroquinone (B1673460). The specific pathway favored can be influenced by the cellular environment and the presence of various enzymes.

One-Electron Reduction: This process converts the quinone to a semiquinone radical. This radical is often unstable and can readily react further.

Two-Electron Reduction: This pathway directly reduces the quinone to its hydroquinone form.

Formation of Semiquinone Radicals and Subsequent Molecular Interactions

The one-electron reduction of this compound generates a semiquinone radical. researchgate.net These semiquinone radicals are highly reactive species. A critical interaction involves their subsequent reaction with molecular oxygen. This redox cycling between the semiquinone radical and oxygen can lead to the generation of superoxide radicals (O₂•⁻). researchgate.net this compound itself has been shown to stimulate the generation of microsomal superoxide radicals. researchgate.net The semiquinone radical can also undergo further reduction to the hydroquinone or oxidation back to the quinone, perpetuating the cycle.

Enzymatic Modulation of this compound Redox State (e.g., NQO1, P450 Reductases)

Cellular enzymes play a significant role in modulating the redox state of this compound. Key enzymes involved include cytochrome P-450 reductase and NAD(P)H quinone reductase (also known as NQO1).

Cytochrome P-450 Reductase: This enzyme catalyzes the one-electron reduction of this compound, forming the semiquinone radical. researchgate.net This pathway is associated with ROS generation when the semiquinone radical reacts with oxygen.

NAD(P)H Quinone Reductase (NQO1): NQO1 mediates the two-electron reduction of this compound, converting it directly to its hydroquinone form. researchgate.net This two-electron reduction pathway is generally considered a detoxification route, as it bypasses the formation of reactive semiquinone radicals and subsequent ROS generation.

Table 1: Enzymatic Reduction of this compound and Associated Pathways

| Enzyme | Primary Reduction Pathway | Intermediate/Product Formed | Role in ROS Generation |

| Cytochrome P-450 Reductase | One-electron | Semiquinone radical | Promotes |

| NAD(P)H Quinone Reductase (NQO1) | Two-electron | Hydroquinone | Inhibits |

Table 2: Kinetic Parameters and ROS Stimulation by this compound

| Parameter / Observation | Value / Description | Reference |

| Apparent K<0xE2><0x82><0x98> of Quinone Reductase for DES Q | 17.25 µM | researchgate.net |

| Apparent K<0xE2><0x82><0x98> of Cytochrome P-450 Reductase for DES Q | 11.9 µM | researchgate.net |

| Microsomal O₂•⁻ radical generation stimulation by DES Q* | 10-fold over base levels (at 100 µM DES Q) | researchgate.net |

Note: DES Q (diethylstilbestrol-4',4"-quinone) is used as an analogue in these studies, with mechanisms presumed applicable to this compound.

Covalent Adduct Formation and Macromolecular Interactions of this compound

Beyond redox cycling, this compound can also engage in direct covalent interactions with cellular macromolecules, including DNA and proteins. These reactions often involve nucleophilic attack on the electrophilic centers of the quinone or its reactive metabolites.

Michael Addition Reactions with Nucleophilic Biomolecules (e.g., Thiols, Amines)

Quinones, including this compound, are electrophilic and can undergo Michael addition reactions with biological nucleophiles. Thiols, such as the sulfhydryl groups (-SH) found in cysteine residues of proteins and in glutathione, are particularly susceptible to such reactions. Amines, present in amino acid side chains (e.g., lysine) and in DNA bases, can also act as nucleophiles. These reactions lead to the formation of stable covalent adducts, which can alter the function of the modified biomolecule.

DNA and Protein Alkylation by this compound and its Metabolites

The electrophilic nature of this compound and its potential metabolites allows for alkylation reactions with DNA and proteins. Such alkylation can occur through direct reaction or via reactive intermediates formed during its metabolic processing. Covalent binding to DNA can lead to mutations and genotoxicity, while protein alkylation can disrupt enzymatic activity, cellular signaling, and structural integrity. The specific sites and consequences of such alkylation depend on the exact reactive species and the target macromolecule.

Preclinical Efficacy Studies of Tf Des Quinone and Its Derivatives

In Vitro Pharmacological Characterization of TF-Des Quinone and Related Compounds

The in vitro characterization of quinone derivatives has revealed significant potential in targeting various cellular processes critical for disease progression. These studies primarily focus on their antiproliferative and antimicrobial effects, as well as their ability to engage specific molecular targets and modulate cellular pathways.

Cell-Based Assays for Specific Biological Activities (e.g., Antiproliferative, Antimicrobial)

Antiproliferative Activity: Numerous quinone derivatives have demonstrated potent antiproliferative effects against a wide array of cancer cell lines. Thymoquinone (B1682898) (TQ), a prominent quinone from Nigella sativa, has shown dose- and time-dependent inhibition of proliferation in various cancer types, including breast cancer, colon cancer, and lung cancer mdpi.comnih.govresearchgate.net. For instance, TQ significantly suppressed the proliferation rate in MDA-MB-231 and MDA-MB-468 breast cancer cells nih.gov. Specific quinone derivatives, such as ABQ-3, have exhibited significant growth inhibition against colorectal cancer (HCT-116) and breast cancer (MCF-7) cells, with reported GI50 values of 2.00 µM and 2.35 µM, respectively, and IC50 values of 5.22 ± 2.41 μM and 7.46 ± 2.76 μM nih.gov. Jacaranone, a benzoquinone derivative, has also shown antitumor activity against human cancer cell lines in vitro plos.org.

Antimicrobial Activity: Quinone compounds also exhibit notable antimicrobial properties. 5,8-dihydroxy-1,4-naphthoquinone, for example, has displayed inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Bacillus cereus), Gram-negative bacteria (e.g., Proteus vulgaris, Salmonella enteritidis), and fungi like Candida albicans. Its Minimum Inhibitory Concentration 50% (MIC50) values ranged from <0.6 µg/mL for C. albicans to 14 µg/mL for B. cereus nih.govresearchgate.net. Another diterpene quinone derivative, 6O7AR, showed antibacterial activity against Staphylococcus aureus with MIC and Minimum Bactericidal Concentration (MBC) values of 300 μM and 2400 μM, respectively fip.org. Naphthoquinone derivatives, such as 1,4-NQ and 1,2-NQ, have also demonstrated efficacy in inhibiting the growth of S. aureus and S. epidermidis mdpi.com.

Table 1: In Vitro Antiproliferative Activity of Selected Quinone Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| ABQ-3 | HCT-116 (CRC) | GI50 | 2.00 µM | nih.gov |

| ABQ-3 | MCF-7 (Breast Cancer) | GI50 | 2.35 µM | nih.gov |

| ABQ-3 | HCT-116 | IC50 | 5.22 ± 2.41 μM | nih.gov |

| ABQ-3 | MCF-7 | IC50 | 7.46 ± 2.76 μM | nih.gov |

| Thymoquinone (TQ) | MDA-MB-231 (Breast) | % Proliferation Reduction (10 µM, 96h) | 35% | nih.gov |

| Thymoquinone (TQ) | MDA-MB-468 (Breast) | % Proliferation Reduction (10 µM, 96h) | 85% | nih.gov |

| Jacaranone | Various human cancer lines | Antitumor Activity | Not specified | plos.org |

Therapeutic Applications and Research Paradigms for this compound

Anti-Cancer Research Applications

Quinone derivatives have shown considerable cytotoxic potential against a range of cancer cell lines, often through mechanisms involving oxidative stress and interference with cellular processes essential for cancer cell proliferation and survival.

Naphthoquinone Derivatives: Compounds like alkannin (B1664780) and juglone (B1673114), which are naphthoquinone derivatives, have demonstrated remarkable cytotoxicity against breast cancer cells. While specific IC50 values for alkannin and juglone were not detailed in the reviewed snippets, doxorubicin, a benchmark chemotherapeutic agent, exhibited IC50 values in the range of 0.01 to 0.21 μM against various breast cancer cell lines (MDA-MB-468, MDA-MB-231, MCF-7, SK-BR-3) nih.gov. Selenium-containing β-lapachone-based 1,2,3-triazoles have shown high activity with IC50 values below 2 μM against cancer cells such as HL-60 and PC3 mdpi.com.

Cannabinoid Quinones: Novel cannabinoid quinone derivatives have displayed potent growth inhibitory effects on triple-negative MDA-MB-231 cells, with low micromolar IC50 values. One derivative, Compound 3, effectively reduced the growth of triple-negative breast cancer xenografts in vivo mdpi.com.

Thymoquinone (TQ) Derivatives: Thymoquinone (TQ) itself has shown promising anticancer effects, inhibiting the proliferation and migration of breast cancer cells, and inducing antitumor effects and apoptosis in lung cancer cells. However, TQ is considered a weak anticancer agent, requiring high concentrations (e.g., 165 µM for breast cancer cells) mdpi.com. A novel derivative, TQFL12, has shown enhanced efficacy by inhibiting cell growth, migration, and invasion of breast cancer cells in vitro, as well as tumor growth in vivo mdpi.com.

Iminoquinones: Synthetic iminoquinones, such as BA-TPQ and FBA-TPQ, have demonstrated dose-dependent activity against various cancer cell lines in preclinical evaluations uab.edu.

Table 1: Preclinical Anti-Cancer Efficacy of Quinone Derivatives

| Compound Class/Example | Target Cancer Cell Line(s) | Reported Efficacy Metric (Example) | Value (Approximate) | Reference |

| Selenium-containing β-lapachone-based 1,2,3-triazoles | HL-60, PC3 | IC50 | < 2 µM | mdpi.com |

| Doxorubicin (Benchmark for Alkannin/Juglone comparison) | MDA-MB-468, MDA-MB-231, MCF-7, SK-BR-3 | IC50 | 0.01-0.21 µM | nih.gov |

| Cannabinoid quinone derivatives | MDA-MB-231 | IC50 | Low micromolar | mdpi.com |

| PPAR-γ agonists (potential anticancer activity) | N/A (TR-FRET binding) | IC50 | 5.97-9.24 µM | researchgate.net |

Anti-Infective Research Applications (e.g., Anti-MRSA, Antitrypanosomal)

Quinone derivatives have also shown significant promise in combating infectious diseases, particularly against bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and protozoan parasites such as Trypanosoma cruzi and Trypanosoma brucei.

Antitrypanosomal Activity: N1-Benzylated dihydroquinolin-6-ols and their esters have demonstrated exceptional activity against African trypanosomes in vitro and have shown efficacy in preclinical models of African trypanosomiasis nih.gov. Oxazinoquinoline derivatives have inhibited the growth of T. cruzi epimastigotes and exhibited significant antitrypanosomal activity against the mammalian stage, with Compound 1 showing an IC50 of 2.4 ± 0.90 μM, which is more potent than the control drug benznidazole (B1666585) (5.9 ± 0.06 μM) plos.org. Scaber quinone has been identified as interfering with the ubiquinone synthesis pathway in trypanosomes, impacting their aerobic respiration frontiersin.org.

Anti-MRSA Activity: Pyrimido-isoquinolin-quinone derivatives have displayed activity against Gram-positive bacteria, including MRSA, with minimum inhibitory concentrations (MICs) as low as 2 µg/mL for MRSA and MSSA strains mdpi.comresearchgate.net. New quinone compounds (QNC1, QNC2) have shown effective and rapid bactericidal activity against MRSA, achieving a 99.9% reduction in viability within 2 hours and demonstrating bactericidal kinetics with MBC/MIC ratios less than 2 nih.gov. Additionally, certain marine-derived fungal metabolites have exhibited excellent antimicrobial activities against MRSA, with MIC values ranging from 1.25 to 2.5 μM researchgate.net.

Computational Approaches in Tf Des Quinone Research

Quantum Chemical Calculations for TF-Des Quinone Properties and Reactivity

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of this compound at the electronic level. These methods are crucial for elucidating its stability, reactivity, and electrochemical behavior.

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MPn) Applications

Density Functional Theory (DFT) is a widely used computational method for modeling the electronic structure of molecules. calvin.edu It focuses on the electron density rather than the individual wavefunctions of each electron, making it computationally less expensive than other high-level methods while often providing a high degree of accuracy. calvin.edu For quinone derivatives, DFT calculations are instrumental in determining optimized geometries, single-point energies, and electron and spin densities. calvin.edu Studies on various quinones utilize functionals like B3LYP to achieve close agreement with experimental data. calvin.edunih.gov

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by incorporating electron correlation effects. q-chem.comfiveable.mewikipedia.org MP2, the second-order correction, is a common and cost-effective variant that recovers a significant portion of the correlation energy. fiveable.meq-chem.com Higher-order methods like MP3 and MP4 offer further refinement at a greater computational cost. q-chem.comq-chem.com In the context of quinones, MPn methods, particularly MP2 and MP3, have been used to compute two-electron reduction potentials in aqueous solutions, providing results that are in good agreement with experimental values. researchgate.net

Table 1: Comparison of Quantum Chemical Methods for Quinone Analysis

| Method | Key Feature | Common Application for Quinones | Computational Cost |

| Density Functional Theory (DFT) | Models the overall electron density of a system. calvin.edu | Optimization of molecular geometries, calculation of electronic properties. calvin.edunih.gov | Moderate |

| Møller-Plesset Perturbation Theory (MPn) | Adds electron correlation as a correction to the Hartree-Fock method. fiveable.me | Calculation of accurate energies and reduction potentials. researchgate.net | High (increases with order) |

Prediction of Redox Potentials and Electronic Structures of this compound

A primary application of quantum chemical calculations for quinone compounds is the prediction of their redox potentials. nih.govnih.gov The redox potential is a critical parameter that governs the molecule's ability to accept or donate electrons, which is fundamental to its chemical and biological activity. nih.gov Computational approaches can accurately predict one-electron and two-electron reduction potentials. nih.govnih.gov

DFT calculations are frequently employed to compute the Gibbs free energies of the oxidized and reduced species, which are then used to determine the redox potential. nih.gov The electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is strongly associated with the redox potential. rsc.org For instance, the HOMO of the reactant and the LUMO of the product in an oxidation reaction are key descriptors. nih.govrsc.org

Systematic computational studies on various quinones have demonstrated that theoretical predictions of standard potentials for 2e-, 2H+ reductions are in good agreement with experimental data. nih.gov These calculations also reveal trends that correlate with molecular structure, such as the number of C=C double bonds and the relative positions of the carbonyl groups. nih.gov

Table 2: Predicted Redox Potentials for Selected Quinones in Aqueous Solution

| Quinone Derivative | Calculated Em(Q/Q•−) (mV vs. NHE) |

| Ubiquinone | -163 nih.gov |

| Menaquinone | -260 nih.gov |

| Phylloquinone | -260 nih.gov |

| Plastoquinone | -154 nih.gov |

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

To understand how this compound might interact with biological macromolecules, such as proteins, molecular docking and dynamics simulations are employed. These methods provide insights into the binding modes, affinities, and the dynamic behavior of the ligand-protein complex.

Ligand-Protein Binding Affinity Predictions and Complex Stability

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the study of quinone compounds, docking is used to predict how they bind to target proteins. nih.gov For example, studies on quinones with trypanocidal activity have used docking programs like AutoDock and FlexX to identify binding pockets and predict binding affinities. nih.gov The stability of the docked poses can be further evaluated by calculating the root mean square deviation (RMSD) between the initial and final conformations after a simulation. nih.gov

Elucidation of Conformational Dynamics and Interaction Mechanisms

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and movements of atoms and molecules over time. biorxiv.org For quinone-protein complexes, MD simulations can reveal the stability of binding poses and the conservation of key interactions, such as hydrogen bonds, throughout the simulation. nih.gov Microsecond-long MD simulations have been used to study the dynamics of quinone molecules within the Q tunnel of respiratory complex I, providing insights into how different redox and protonation states affect their movement and interaction with the protein environment. biorxiv.org These simulations are crucial for understanding the mechanisms by which quinones function in biological systems. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.govresearchgate.net

For quinone derivatives, QSAR studies have been conducted to model various properties, including lipophilicity, quinone reductase specific activity, and the production of growth hormone. nih.gov These models often use topological indices and other molecular descriptors to establish a mathematical relationship between the structure and the observed activity or property. nih.gov Similarly, QSPR models can be developed to predict physicochemical properties. By analyzing a dataset of related quinone compounds, it is possible to build models that can then be used to predict the properties and activities of novel or uncharacterized compounds like this compound. nih.gov These models are valuable tools in the design and screening of new quinone derivatives with desired characteristics. nih.gov

Development of Predictive Models for this compound Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational chemistry for forecasting the biological activity of compounds before synthesis. bio-hpc.eu QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activities. researchgate.netnih.gov For the quinone class, these models are developed to predict activities such as cytotoxicity, antioxidant potential, and enzyme inhibition. researchgate.netmdpi.com

The process involves compiling a dataset of quinone derivatives with experimentally measured biological activities. nih.gov Using various machine learning algorithms like Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest, a statistical model is built that links calculated molecular descriptors to the observed activity. mdpi.commdpi.com For a compound like this compound, a QSAR model could be developed by synthesizing a series of fluorinated stilbene (B7821643) quinone analogues and testing their cytotoxic or estrogenic activity. The resulting model could then predict the activity of new, unsynthesized analogues, guiding the design of compounds with potentially reduced toxicity.

Table 1: Common Machine Learning Algorithms in QSAR Modeling

| Algorithm | Description | Typical Application for Quinones |

|---|---|---|

| Extra Trees | An ensemble learning method that fits a number of randomized decision trees on various sub-samples of the dataset and uses averaging to improve the predictive accuracy and control over-fitting. | Predicting antioxidant potential. mdpi.com |

| Gradient Boosting | Builds the model in a stage-wise fashion; it generalizes them by allowing optimization of an arbitrary differentiable loss function. | Modeling antioxidant activity. mdpi.com |

| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into classes. | Predicting the binding affinity of TRPV1 modulators. mdpi.com |

| Random Forest | An ensemble method that operates by constructing a multitude of decision trees at training time and outputting the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Used for various regression and classification tasks in QSAR. mdpi.com |

Identification of Key Structural Descriptors for this compound Optimization

The predictive power of a QSAR model depends on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For quinone derivatives, key descriptors are typically categorized as electronic, steric, and hydrophobic. The optimization of a molecule like this compound to modulate its activity or reduce toxicity would involve systematically altering its structure to influence these key descriptors. nih.govresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule. For quinones, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. nih.gov The LUMO energy, in particular, often correlates with the redox potential, a defining feature of quinone chemistry. nih.gov Electron-withdrawing groups (like the fluorine atoms in this compound) or electron-donating groups can be added to tune these properties. nih.gov

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It influences how a compound distributes in biological systems and can be critical for its metabolic profile and ability to reach a target site. researchgate.net

Topological and Steric Descriptors: These descriptors relate to the molecule's size, shape, and connectivity. They are important for understanding how a molecule might fit into an enzyme's active site. For quinone methides, for example, steric factors can influence the stability and reactivity of the compound. researchgate.net

Analysis of descriptor importance in QSAR models reveals which structural features are most influential. For instance, studies on other quinones have shown that the presence of polar groups can decrease the likelihood of forming reactive quinone metabolites. nih.gov

High-Throughput Computational Screening (HTCS) for Novel this compound Analogues

Virtual Library Design and Enumeration of this compound Chemical Space

High-Throughput Computational Screening (HTCS), also known as virtual screening, allows for the rapid evaluation of vast numbers of molecules without the need for physical synthesis. mdpi.comchemrxiv.org The process begins with the design and enumeration of a virtual chemical library. drugdesign.orgresearchgate.net

For a molecule like this compound, a virtual library would be created by defining a core scaffold (the tetrafluorostilbene quinone structure) and systematically varying its substituent groups. nih.gov This can be done by:

Defining Reaction Rules: Using known chemical reactions, such as Suzuki coupling, to virtually combine a set of building blocks with the core scaffold. nih.govnih.gov

Fragment-Based Analogue Generation: Breaking the parent molecule into fragments and replacing them with chemically similar fragments from a database to create new analogues. drzinph.com

Combinatorial Enumeration: Defining specific points on the scaffold where substituents can be changed and computationally adding a wide range of chemical groups at these positions.

This process can generate libraries containing thousands or even hundreds of thousands of virtual this compound analogues, creating a vast chemical space to explore for desired properties. frontiersin.org

Accelerated Discovery of this compound Candidates for Specific Applications (e.g., Energy Storage)

Once a virtual library is generated, HTCS is used to predict key properties for each molecule and identify promising candidates. While this compound itself is primarily associated with toxicology, the quinone scaffold is highly versatile and is a leading candidate for applications like organic redox flow batteries for grid-scale energy storage. mdpi.compatsnap.com

In this context, HTCS is used to screen virtual libraries of quinones for:

Redox Potential: Quantum chemical simulations are used to calculate the redox potential of each analogue, which is a key determinant of a battery's voltage. rsc.orgnih.gov

Aqueous Solubility: High solubility is crucial for achieving high energy density in flow batteries. Computational models predict the solvation free energy to estimate solubility. mdpi.comfrontiersin.org

Stability: The chemical stability of the molecule during charge-discharge cycles is predicted to ensure a long battery life. mdpi.com

This computational pre-screening drastically narrows down the number of candidates that need to be synthesized and tested experimentally, accelerating the discovery of high-performing materials. frontiersin.orgrsc.org A study that screened over 1,700 quinone derivatives successfully identified promising candidates for both the negative and positive electrodes of an all-quinone flow battery. nih.gov

Table 2: Key Properties Screened in HTCS of Quinones for Energy Storage

| Property | Computational Method | Importance for Application |

|---|---|---|

| Redox Potential | Density Functional Theory (DFT) | Determines the battery's cell voltage. rsc.orgnih.gov |

| Aqueous Solubility | Solvation Free Energy Calculations | Directly impacts the battery's energy density. mdpi.comfrontiersin.org |

| Chemical Stability | Quantum Chemical Simulations | Ensures long cycle life and operational safety. mdpi.com |

| HOMO/LUMO Gap | DFT or Semi-empirical methods | Correlates with redox potential and stability. frontiersin.org |

Machine Learning and Artificial Intelligence Applications in this compound Research

Prediction of this compound Metabolic Pathways and Reactive Metabolite Formation

Machine learning (ML) and artificial intelligence (AI) are revolutionizing toxicology and drug metabolism research. acs.orgacs.org Since this compound is a reactive metabolic intermediate, a key application of ML would be to predict the likelihood of its formation from parent compounds. Quinones are a major class of reactive metabolites, often implicated in adverse drug reactions due to their ability to bind to cellular proteins and DNA. wustl.edunih.gov

Recent studies have successfully used deep learning models to predict quinone formation with high accuracy. acs.orgwustl.edu These models are trained on large datasets of known metabolic reactions. nih.govacs.org They learn to recognize the structural motifs and chemical properties that make a molecule susceptible to metabolic oxidation into a quinone. nih.gov

For example, a deep learning model can:

Identify the specific pair of atoms in a molecule that are most likely to form the quinone's carbonyl groups, achieving an accuracy of 97.6% (as measured by AUC). acs.orgwustl.edu

Classify whether a parent molecule is likely to form a quinone metabolite at all, with an accuracy of 88.2% (AUC). acs.orgwustl.edu

Reveal that features like the presence of polar moieties or nitrogen atoms in an aromatic ring can decrease the probability of quinone formation. nih.gov

Such a tool could be used in the early stages of drug design to screen out candidates that are likely to form reactive metabolites like this compound, thereby designing safer medicines. nih.gov

Automated Design and Optimization of this compound Compounds

In recent years, the field of medicinal chemistry has been revolutionized by the integration of computational approaches to accelerate the drug discovery process. For complex molecules such as this compound and its derivatives, these in silico methods offer a powerful toolkit for the automated design and optimization of compounds with desired biological activities. By leveraging computational power, researchers can navigate the vast chemical space to identify and refine novel molecular structures with enhanced efficacy and specificity.

The automated design of this compound compounds typically begins with the generation of a virtual library of candidate molecules. This process often employs a variety of computational strategies, including fragment-based design and de novo design. In fragment-based design, small molecular fragments known to interact with a biological target are computationally linked together to create novel molecules. De novo design algorithms, on the other hand, build candidate molecules from scratch based on the steric and electronic properties of the target's binding site.

Once a virtual library of this compound analogs has been generated, a range of computational techniques can be employed for their optimization. High-throughput virtual screening (HTVS) is a common starting point, where large libraries of compounds are rapidly docked into the binding site of a target protein to predict their binding affinity and mode. This allows for the rapid prioritization of a smaller, more manageable set of compounds for further investigation.

Machine learning and artificial intelligence are also playing an increasingly important role in the automated optimization of this compound derivatives. frontiersin.orgresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be trained on existing experimental data to predict the biological activity of novel compounds based on their molecular descriptors. nih.govresearchgate.netwikipedia.org These models can identify key structural features that are critical for activity, guiding the design of more potent analogs. nih.govnih.gov Deep learning approaches, such as generative models, can even learn the underlying patterns in known active molecules to propose entirely new chemical entities with a high probability of success. arxiv.org

Molecular dynamics (MD) simulations provide a more detailed and dynamic view of the interactions between a this compound compound and its biological target. semanticscholar.org These simulations can predict the stability of the protein-ligand complex over time and reveal subtle conformational changes that may influence binding. This information is invaluable for the rational design of modifications that can enhance binding affinity and selectivity.

An automated lead optimization pipeline can integrate these various computational tools into a cohesive workflow. volkamerlab.org Such a pipeline might begin with a virtual screen to identify initial hits, followed by the application of QSAR models to suggest structural modifications. The most promising candidates would then be subjected to more rigorous free energy perturbation (FEP) calculations or MD simulations to refine their binding predictions before synthesis and experimental testing. This iterative cycle of computational design, prediction, and experimental validation can significantly accelerate the development of optimized this compound compounds.

The following interactive data table illustrates a hypothetical output from a virtual screening and QSAR analysis of a small library of this compound derivatives. The table includes molecular identifiers, predicted binding affinities from docking studies, and a QSAR-predicted activity score.

| Compound ID | Predicted Binding Affinity (kcal/mol) | QSAR Activity Score |

| TFQ-001 | -8.5 | 0.78 |

| TFQ-002 | -9.2 | 0.85 |

| TFQ-003 | -7.9 | 0.65 |

| TFQ-004 | -9.5 | 0.91 |

| TFQ-005 | -8.1 | 0.72 |

Further illustrating the optimization process, the next table presents data from a hypothetical lead optimization study on a promising this compound scaffold. It shows how systematic modifications to a parent compound can be evaluated computationally to predict their impact on binding affinity and other key drug-like properties.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |

| TFQ-Lead-01 | -H | -9.5 | 3.2 |

| TFQ-Lead-01a | -F | -9.8 | 3.4 |

| TFQ-Lead-01b | -Cl | -10.1 | 3.7 |

| TFQ-Lead-01c | -CH3 | -9.7 | 3.6 |

| TFQ-Lead-01d | -OCH3 | -10.3 | 3.1 |

These computational approaches, when applied in an automated and integrated fashion, provide a powerful framework for the design and optimization of novel this compound compounds. By rapidly exploring the vast landscape of chemical possibilities and prioritizing the most promising candidates, these in silico methods are poised to accelerate the discovery of new therapeutic agents.

Structure Activity Relationship Sar Studies of Tf Des Quinone Analogues

Impact of Substituent Effects on TF-Des Quinone Biological and Mechanistic Activity

The electronic properties of substituents play a critical role in modulating the activity of quinone analogues. The insertion of electron-withdrawing groups can increase the redox potential of the quinone structure, which is often linked to enhanced biological activity. researchgate.net This is because many of the biological effects of quinones are related to their ability to accept electrons and participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis in target cells, such as cancer cells. nih.govresearchgate.netacs.org

Conversely, the steric bulk of functional groups can also have a significant impact. Large, bulky substituents may enhance binding to a specific target through favorable van der Waals interactions or, conversely, cause steric hindrance that prevents the molecule from accessing the binding site. For instance, in a study of naphthoquinone derivatives, the nature and position of substituents were found to be strongly dependent on their leishmanicidal activity. mdpi.com

| Compound/Analog | Key Substituent(s) | Observed Effect on Activity | Reference |

| Juglone (B1673114) | 5-hydroxy naphthoquinone | Exhibited remarkable cytotoxicity on breast cancer cells. tubitak.gov.tr | tubitak.gov.tr |

| Alkannin (B1664780) | Naphthoquinone derivative | Showed significant cytotoxicity against breast cancer cells with a favorable toxicity profile in healthy cells. tubitak.gov.tr | tubitak.gov.tr |

| TQ-5A1 | Thymoquinone (B1682898) analog | Caused significant G2/M phase cell-cycle arrest in pancreatic cancer cells. nih.gov | nih.gov |

| TQ-2G, TQ-4A1 | Thymoquinone analogs | Found to be more potent than the parent compound, Thymoquinone (TQ), in inhibiting cell growth and inducing apoptosis. nih.gov | nih.gov |

Modifying the core scaffold of the quinone, for example by fusing additional rings, creates new classes of analogues with distinct biological profiles. Naphthoquinones, which feature a benzene (B151609) ring fused to the quinone moiety, are a well-studied class of compounds with significant cytotoxic activity. mdpi.com The position of hydroxyl groups on the naphthoquinone scaffold has been shown to be a crucial determinant of activity, as it affects the molecule's redox properties and pro-oxidant capabilities. mdpi.com

Stereochemical Considerations in this compound Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can be a critical factor in the biological activity of quinone analogues. Different stereoisomers of the same compound can exhibit vastly different potencies and efficacies because biological targets, such as enzymes and receptors, are chiral and often interact selectively with one specific stereoisomer.

For example, sennoside A and sennoside B are stereoisomers and rhein-dianthrone diglycosides that are used as laxatives. tubitak.gov.tr Their biological activity is dependent on their specific three-dimensional structure, which influences their metabolism and interaction with targets in the colon. While detailed stereochemical studies on a broad range of this compound analogues are not extensively documented in the provided context, the principle remains fundamental in drug design. The precise spatial orientation of functional groups determines the quality of the fit within a biological target's binding pocket, affecting binding affinity and subsequent biological response.

Pharmacophore Modeling and Lead Optimization for this compound Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and exert its effect. nih.gov This model serves as a 3D query to search for new potential lead compounds in databases or to guide the optimization of existing leads. nih.gov

For quinone derivatives, pharmacophore modeling can help elucidate the key structural requirements for activity. A study on pleurotin analogues, which are inhibitors of the enzyme thioredoxin reductase (TrxR), utilized pharmacophore modeling to design new, more potent inhibitors. researchgate.net The model identified crucial features, such as a flexible side-chain on the p-quinone ring and a hydrogen-bond donor on an adjacent ring system. researchgate.net This guided the synthesis of a novel ligand with significantly improved binding free energy compared to the parent compound. researchgate.net This approach allows for the rational design of new this compound derivatives with enhanced potency and selectivity, accelerating the lead optimization process.

Correlation of this compound Structural Features with Specific Biological Targets

The structural features of quinone analogues can be directly correlated with their affinity for and activity against specific biological targets. The cytotoxicity of many quinones is attributed to their ability to act as Michael acceptors, allowing them to form covalent bonds with nucleophilic residues (like cysteine) in proteins, or to their capacity for redox cycling. mdpi.comnih.gov

Specific structural modifications can direct these compounds toward particular molecular targets:

Topoisomerase II: The o-quinone metabolite of the anticancer drug etoposide (B1684455) is considered a classic topoisomerase II poison, a key mechanism of its clinical efficacy. researchgate.net

VEGFR Tyrosine Kinases: A series of vegfrecine analogues, which are natural quinones, were synthesized and evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR)-1 and -2 tyrosine kinases. nih.gov Introducing halo- and alkyl-substituents at the 5'-position of an attached phenyl ring resulted in potent inhibition, and specific modifications at this position could modulate the selectivity between VEGFR-1 and VEGFR-2. nih.gov

NF-κB Pathway: Certain thymoquinone analogues have been shown to down-regulate the DNA binding activity of the transcription factor NF-κB. nih.gov The etoposide o-quinone has also been found to target IκB kinase (IKK) in the NF-κB signaling pathway. researchgate.net

YAP/TEAD Complex: A p-quinoid compound identified from a repurposing library was found to reduce the transcriptional activity of the YAP–TEAD complex, which is involved in cell proliferation and tumorigenesis. unibo.itnih.gov

Thermo-TRP Channels: Quinone derivatives of certain phytocannabinoids have shown a dual TRPA1/TRPV3 desensitizing activity, suggesting potential applications in treating skin diseases. mdpi.com

This correlation between structure and target is fundamental to designing next-generation quinone-based therapeutics with improved efficacy and reduced off-target effects.

Advanced Analytical and Methodological Approaches in Tf Des Quinone Research

Spectroscopic Techniques for TF-Des Quinone Characterization and Interaction Studies

Spectroscopic methods are indispensable for identifying the transient radical species of this compound and for monitoring its interactions with other molecules in real-time.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of paramagnetic species, such as the semiquinone radical of this compound. rsc.orgnih.gov The formation of this radical is a key intermediate in the redox cycling of the quinone. nih.gov The ESR spectrum provides critical information about the electronic structure of the radical through its g-value and hyperfine coupling constants. libretexts.orgyoutube.com

The g-value is a dimensionless constant that is characteristic of the radical's electronic environment. For organic radicals, the g-value is typically close to that of a free electron (approximately 2.0023). libretexts.org Deviations from this value can provide insights into the spin-orbit coupling within the molecule. youtube.com

Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) within the radical structure. The resulting splitting pattern in the ESR spectrum reveals the number and type of nuclei interacting with the electron, as well as their proximity to the unpaired spin. libretexts.orgresearchgate.net Analysis of these hyperfine coupling constants allows for the mapping of the spin density distribution across the TF-Des semiquinone radical.

Table 1: Illustrative ESR Spectral Parameters for a Semiquinone Radical

| Parameter | Typical Value Range | Information Gained |

|---|---|---|

| g-value | 2.0030 - 2.0060 | Electronic environment of the unpaired electron |

| Proton Hyperfine Coupling Constant (aH) | 0.1 - 1.0 mT | Proximity and coupling of protons to the unpaired electron |

Mass spectrometry (MS) is a powerful analytical tool for identifying the products of covalent interactions between reactive molecules like this compound and biological nucleophiles, such as proteins and DNA. nih.govnih.gov The quinone moiety is susceptible to Michael addition reactions with nucleophilic residues, primarily the thiol group of cysteine and the amino groups of lysine (B10760008) and histidine. nih.govresearchgate.net

In a typical bottom-up proteomics approach, a protein that has been exposed to this compound is enzymatically digested, and the resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov The formation of a this compound adduct will result in a specific mass increase in the modified peptide. Tandem mass spectrometry (MS/MS) is then used to fragment the adducted peptide, allowing for the precise localization of the modification site. researchgate.net

The identification of these adducts serves as a biomarker for exposure to the parent compound and provides insights into its mechanism of action. nih.gov Although specific adducts of this compound have not been detailed in the available literature, the table below provides examples of expected mass shifts for adducts with common biological nucleophiles.

Table 2: Predicted Mass Adducts of this compound with Biological Nucleophiles

| Nucleophile | Adducted Residue | Expected Mass Shift (Da) |

|---|---|---|

| Glutathione (GSH) | Cysteine | + Molecular Weight of this compound |

| Peptide/Protein | Cysteine | + Molecular Weight of this compound |

| Peptide/Protein | Lysine | + Molecular Weight of this compound |

| Deoxyguanosine (dG) | Guanine base | + Molecular Weight of this compound |

UV-Visible and fluorescence spectroscopy are valuable techniques for studying the non-covalent and covalent interactions of this compound with biomolecules, as well as for monitoring its redox state. utc.edunih.gov Quinones possess characteristic electronic absorption bands in the UV-visible region. researchgate.net Changes in the position (λmax) and intensity of these bands upon interaction with a target molecule can indicate the formation of a complex. utc.edubiointerfaceresearch.com

Fluorescence spectroscopy is particularly sensitive for monitoring the interaction of this compound with fluorescent amino acid residues in proteins, such as tryptophan and tyrosine. utc.edu The binding of the quinone in proximity to these residues can lead to quenching of their intrinsic fluorescence. researchgate.net This quenching can occur through various mechanisms, including energy transfer or electron transfer, and analysis of the quenching data can provide quantitative information about the binding affinity. researchgate.net

Furthermore, the different redox states of quinones (quinone, semiquinone, hydroquinone) often exhibit distinct absorption and fluorescence properties. mdpi.comconicet.gov.ar This allows for the use of these techniques to monitor redox cycling in real-time. nih.gov

Table 3: Representative Spectroscopic Changes upon this compound Interaction and Redox Cycling

| Technique | Event | Expected Spectral Change |

|---|---|---|

| UV-Visible | Binding to Protein | Shift in λmax and/or change in absorbance |

| UV-Visible | Reduction to Hydroquinone (B1673460) | Appearance of new absorption bands at longer wavelengths |

| Fluorescence | Interaction with Protein | Quenching of intrinsic tryptophan/tyrosine fluorescence |

| Fluorescence | Redox State Change | Changes in fluorescence emission intensity and wavelength |

Electrochemical Methods for this compound Redox Behavior

Electrochemical techniques are fundamental for characterizing the redox properties of this compound, providing quantitative data on its electron transfer processes. rsc.orgnih.gov

Cyclic voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of quinones. nih.govresearchgate.net By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that reveals the reduction and oxidation potentials of the compound. nih.gov For a quinone in an aprotic solvent, the CV typically shows two reversible one-electron transfer steps, corresponding to the formation of the semiquinone anion radical and then the dianion. nih.gov The formal reduction potentials (E°') for these processes are key thermodynamic parameters that quantify the ease of reduction of the quinone. nih.gov

Chronoamperometry, where the current is measured as a function of time following a potential step, can be used to study the kinetics of the electron transfer reactions and any coupled chemical reactions. rsc.orgnih.gov

Table 4: Hypothetical Redox Potentials for this compound Determined by Cyclic Voltammetry

| Redox Couple | E°' (V vs. reference electrode) | Process Description |

|---|---|---|

| This compound / TF-Des Semiquinone Radical Anion | -0.4 to -0.8 | First one-electron reduction |

| TF-Des Semiquinone Radical Anion / TF-Des Dianion | -1.0 to -1.5 | Second one-electron reduction |

Note: The values presented are illustrative and depend on the specific solvent and electrolyte used.

In situ Electrochemical-Electron Spin Resonance (E-ESR) is a powerful hyphenated technique that combines the electrochemical generation of radical intermediates with their simultaneous detection and characterization by ESR. nih.govresearchgate.netox.ac.uk In an E-ESR experiment, the this compound is electrochemically reduced within the ESR spectrometer's resonant cavity. nih.gov

This allows for the direct observation of the ESR spectrum of the TF-Des semiquinone radical as it is being formed at a specific electrode potential. This technique provides unequivocal evidence for the formation of radical intermediates during the redox process and allows for the detailed study of their structure and stability as a function of the applied potential. researchgate.net

Cellular and Molecular Biology Techniques

Advanced analytical techniques in cellular and molecular biology are crucial for elucidating the mechanisms of action of bioactive compounds. In the context of this compound research, these methods provide deep insights into its effects on cellular processes, such as apoptosis and cell cycle regulation, and help identify its molecular targets.

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is an indispensable tool in cellular biology, offering rapid, multi-parametric analysis of large cell populations. nih.gov It is widely employed to study the effects of compounds on cell cycle progression and the induction of apoptosis, two key processes often dysregulated in diseases like cancer. nih.govfluorofinder.com This technique typically involves staining cells with fluorescent dyes that bind to cellular components like DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govfluorofinder.com

For apoptosis analysis, flow cytometry can detect key events such as the externalization of phosphatidylserine (B164497) on the cell membrane (using fluorescently-labeled Annexin V), DNA fragmentation, and changes in mitochondrial membrane potential. nih.gov The combination of Annexin V with a viability dye like Propidium Iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov

Research on quinone compounds, such as Thymoquinone (B1682898) (TQ), demonstrates the power of this technique. Studies have shown that TQ can induce a significant, concentration-dependent increase in apoptosis in various cancer cell lines. nih.govresearchgate.net For instance, in triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468), treatment with TQ led to a marked increase in both early and late apoptotic cell populations after 24 hours. nih.gov Similarly, in kidney cancer cells (A498 and Caki-1), TQ treatment resulted in a time-dependent increase in the total number of apoptotic cells. researchgate.net

Furthermore, flow cytometry has been used to analyze cell cycle distribution following treatment. In MDA-MB-231 cells, TQ treatment caused an increase in the proportion of cells in the S phase and a decrease in the G2/M phase. nih.gov In contrast, both S and G2/M phases were reported to increase in MDA-MB-468 cells, indicating that the compound's effect on the cell cycle can be cell-type specific. nih.gov The appearance of a sub-G1 peak in cell cycle analysis is often interpreted as an indicator of apoptotic cells with fragmented DNA. researchgate.net

| Cell Line | Compound Concentration | Observation | Result Category | Source |

|---|---|---|---|---|

| MDA-MB-231 (TNBC) | 30 µM | Late apoptotic population increased to 23.14% after 24h. | Apoptosis Induction | nih.gov |

| MDA-MB-468 (TNBC) | 30 µM | Late apoptotic population increased to 36.87% after 24h. | Apoptosis Induction | nih.gov |

| A498 (Kidney Cancer) | 40.07 µM (GI50) | Time-dependent increase in total apoptotic cells. | Apoptosis Induction | researchgate.net |

| Caki-1 (Kidney Cancer) | Not Specified | Time-dependent increase in total apoptotic cells. | Apoptosis Induction | researchgate.net |

Proteomic and Genomic Approaches for Target Identification

Identifying the specific molecular targets of a compound is fundamental to understanding its mechanism of action. researchgate.net Proteomic and genomic approaches are powerful strategies for the unbiased, large-scale identification of these targets. harvard.eduresearchgate.net

Chemical proteomics, in particular, utilizes small-molecule probes to map protein-drug interactions directly within complex biological systems. scienceopen.com A common method is affinity chromatography coupled with mass spectrometry (MS). harvard.edu In this "compound-centric" approach, the molecule of interest (like this compound) is immobilized on a solid support or matrix. A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured, eluted, and subsequently identified by MS. harvard.edu This technique allows for the cataloging of proteome-wide interactions. harvard.edu

Quantitative proteomics methods, such as those involving metabolic or chemical labeling, have been developed to improve accuracy and reduce the issue of non-specific binding that can occur with traditional affinity-based methods. researchgate.net These approaches help to define the true interacting partners of the compound. scienceopen.com

Genomic approaches can complement proteomic data. For example, gene expression arrays can reveal which genes are up- or down-regulated in response to compound treatment. In studies with TQ, a human apoptosis PCR array was used to analyze apoptosis-related genes in TNBC cells. nih.gov This revealed that TQ upregulated 15 apoptotic genes in MDA-MB-231 cells and 16 in MDA-MB-468 cells, including caspases, GADD45A, TP53, and various members of the TNF receptor superfamily. nih.gov Such data provides crucial clues about the pathways modulated by the compound. Genetic screens using short hairpin RNA (shRNA) or open reading frames (ORF) can also be employed to identify proteins whose knockdown or overexpression mimics or reverses the compound's phenotype, thereby identifying potential targets. harvard.edu

| Cell Line | Upregulated Genes | Pathway Implication | Source |

|---|---|---|---|

| MDA-MB-231 | Caspases, GADD45A, TP53, DFFA, DIABLO, BNIP3, TRAF2/3, TNFRSF10A | Intrinsic and Extrinsic Apoptosis | nih.gov |

| MDA-MB-468 | TNFRSF10A, TNF, TNFRSF11B, FADD, TNFRSF10B, CASP2, TRAF2 | Extrinsic Apoptosis | nih.gov |

Advanced Imaging Techniques for Intracellular Localization and Dynamics of this compound

Visualizing the journey of a drug molecule within a cell is essential for understanding its mechanism of action, as a compound's effect is intrinsically linked to its concentration at the target site. nih.gov Advanced imaging techniques, particularly super-resolution microscopy (SRM), have revolutionized the ability to track drug dynamics at the subcellular level. nih.gov

SRM techniques bypass the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures with unprecedented detail. nih.gov Methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can achieve resolutions down to the nanometer scale. nih.gov These techniques are used to pinpoint the location of single molecules within a sample, providing a high-resolution map of their distribution. nih.gov

To apply these methods to track a compound like this compound, it is typically conjugated with a fluorescent molecule (a fluorophore) to create a fluorescent probe. nih.gov Researchers can then incubate cells with this probe and use SRM to observe its uptake, transport, distribution, and accumulation in specific organelles or subcellular compartments. nih.gov This allows for the direct visualization of the drug interacting with its target environment in living cells. The choice between PALM and STORM often depends on the labeling strategy, with PALM utilizing photoactivatable fluorescent proteins and STORM using specific fluorescent probes, often in combination with immunofluorescence. nih.gov

By tracking the intracellular dynamics, researchers can better understand the kinetic processes of drug absorption and transport, providing critical information for assessing efficacy and mechanism of action. nih.gov

Future Research Directions and Translational Perspectives for Tf Des Quinone

Development of Novel TF-Des Quinone Scaffolds with Enhanced Target Selectivity

The quinone scaffold is known for its versatile chemical reactivity, including its roles as Michael acceptors and its capacity for redox cycling nih.govwikipedia.org. These properties underpin its broad biological activities, ranging from cytotoxic to cytoprotective effects, depending on the specific structure and cellular context nih.gov. Future research into this compound should prioritize the design and synthesis of novel derivatives with enhanced target selectivity. This involves understanding the structure-activity relationships (SAR) of this compound analogs. By systematically modifying the this compound core—for instance, by altering substituent groups on the quinone ring or adjacent aromatic systems—researchers can fine-tune its interaction with specific biological targets. Studies on other quinone derivatives have shown that substituents can significantly influence their reactivity, redox potential, and consequently, their biological effects rsc.orgharvard.edumdpi.com. For example, the position and nature of hydroxyl or other functional groups can alter a quinone's susceptibility to Michael addition or its redox cycling efficiency mdpi.com. Developing novel this compound scaffolds with improved selectivity could lead to more precise therapeutic agents or molecular probes, minimizing off-target effects.

Integration of Multi-Omics Data in this compound Mechanistic Elucidation

To fully understand how this compound exerts its effects, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is crucial rsc.org. Quinones can interfere with cellular processes through various mechanisms, including alkylation of proteins and DNA, and the generation of reactive oxygen species (ROS) via redox cycling nih.govnih.gov. Multi-omics approaches can provide a comprehensive, systems-level view of this compound's impact on cellular pathways. For instance, transcriptomic analysis could reveal changes in gene expression patterns induced by this compound, identifying activated or repressed signaling cascades. Proteomic studies could pinpoint specific protein targets that are modified or whose abundance changes upon this compound treatment. Metabolomic profiling can shed light on alterations in cellular metabolic networks and the generation of ROS or other reactive species. Combining these datasets can help elucidate complex mechanisms of action, identify biomarkers for this compound activity, and reveal potential resistance mechanisms or synergistic interactions with other compounds.

Rational Design of this compound for Emerging Therapeutic Challenges

Emerging therapeutic challenges, such as antimicrobial resistance, the need for neuroprotective agents, and the development of treatments for complex diseases like cancer and neurodegenerative disorders, present opportunities for novel chemical entities like this compound nih.govrsc.org. Quinones, in general, have demonstrated a wide spectrum of biological activities, including antimicrobial, antitumor, and neuroprotective properties rsc.orgnih.govrsc.org. Rational design of this compound for these challenges would involve leveraging SAR studies and mechanistic insights to create derivatives optimized for specific therapeutic needs. For instance, designing this compound analogs that can effectively target drug-resistant pathogens or penetrate the blood-brain barrier for neurodegenerative diseases would be a key focus. Furthermore, understanding how this compound interacts with cellular defense mechanisms, such as the Keap1/Nrf2 pathway, could inform its design for conditions characterized by oxidative stress nih.gov. The ability of quinones to modulate redox status and induce apoptosis also positions them as candidates for developing novel anticancer strategies nih.govnih.gov.

Exploration of this compound in Non-Pharmacological Scientific Domains

Beyond its potential pharmaceutical applications, the inherent electrochemical properties and structural versatility of quinones make them attractive for non-pharmacological domains, such as materials science and energy storage rsc.orgresearchgate.net. Quinones are known for their reversible redox behavior, which is fundamental to their function in biological electron transport chains (e.g., ubiquinone) and their use in various chemical processes researchgate.nettaylorandfrancis.comecmdb.ca. For materials science, this compound derivatives could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging their conjugated systems and redox activity researchgate.net. In energy storage, quinone-based materials are being investigated for use in batteries and supercapacitors due to their high charge storage capacity and tunable redox potentials researchgate.netacs.org. Research could focus on synthesizing this compound polymers or incorporating it into electrode materials to enhance electrochemical performance, stability, and energy density. The dyeing properties of some quinones also suggest potential applications in textile or pigment industries rsc.org.

Q & A

Q. How should researchers manage raw data from quinone activity assays to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.